2-Chloro-4-methylpyridine

Catalog No.
S794093
CAS No.
3678-62-4
M.F
C6H6ClN
M. Wt
127.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylpyridine

CAS Number

3678-62-4

Product Name

2-Chloro-4-methylpyridine

IUPAC Name

2-chloro-4-methylpyridine

Molecular Formula

C6H6ClN

Molecular Weight

127.57 g/mol

InChI

InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3

InChI Key

MZVSTDHRRYQFGI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)Cl

Synonyms

2-Chloro-4-picoline

Canonical SMILES

CC1=CC(=NC=C1)Cl

Organic Synthesis

  • Cross-coupling reactions: 2-Chloro-4-methylpyridine serves as a valuable building block in organic synthesis due to its reactive chlorine atom. This chlorine group readily undergoes palladium-catalyzed cross-coupling reactions with various coupling partners, allowing for the formation of diversely substituted pyridine derivatives. For instance, research has demonstrated its successful coupling with 3,5-bis(trifluoromethyl)phenylboronic acid to yield 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine [1].

Source

[1] Sigma-Aldrich - 2-Chloro-4-methylpyridine 98

Analytical Chemistry

  • Gas-phase basicity determination: The basic nature of 2-chloro-4-methylpyridine makes it a suitable candidate for studying the gas-phase basicity of other organic molecules. Researchers have employed it to determine the gas-phase basicities of various small organic molecules commonly used in the matrix-assisted laser desorption/ionization (MALDI) technique, providing valuable insights into their ionization behavior [2].

2-Chloro-4-methylpyridine, also known as 2-Chloro-4-picoline, is a halogenated heterocyclic organic compound with the molecular formula C6H6ClNC_6H_6ClN and a molecular weight of approximately 127.57 g/mol. It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a methyl group at the fourth position. This compound is recognized for its utility in various

, primarily due to its electrophilic nature. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Cross-Coupling Reactions: It can react with boronic acids in palladium-catalyzed cross-coupling reactions to form more complex organic molecules .
  • Formation of Imidazolyl-Ethynyl-Pyridines: This compound serves as a reagent in synthesizing mGluR5 modulators, which are potential antipsychotic agents .

Research indicates that 2-Chloro-4-methylpyridine exhibits significant biological activity, particularly in medicinal chemistry. It has been employed in studies related to:

  • Antipsychotic Development: Its derivatives are explored for their potential as modulators of the metabotropic glutamate receptor subtype 5, which is implicated in various neuropsychiatric disorders .
  • Gas-Phase Basicity Determination: The compound has been used in mass spectrometry techniques to determine the gas-phase basicity of small organic molecules .

Several methods have been developed for synthesizing 2-Chloro-4-methylpyridine:

  • Phosphorus Oxychloride Method: The synthesis involves the reaction of 3-methylpyridine 1-oxide with phosphorus oxychloride, typically conducted at temperatures ranging from -50°C to +50°C. This method yields high purity with fewer by-products .
  • Radical Initiator Method: A method utilizing radical initiators has been reported, where 2-amino-4-picoline undergoes specific conditions leading to the formation of 2-Chloro-4-methylpyridine with high yields .
  • Condensation Reactions: Alternative synthetic routes involve condensation reactions starting from simpler precursors, allowing for scalable production .

2-Chloro-4-methylpyridine finds applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in synthesizing drugs and biologically active compounds.
  • Chemical Research: The compound serves as a reagent in organic synthesis and analytical chemistry.
  • Agricultural Chemicals: It may also be involved in developing agrochemicals due to its reactive nature .

Studies on the interactions of 2-Chloro-4-methylpyridine with other compounds reveal its potential to form stable complexes, particularly in coordination chemistry. Its reactivity allows it to participate in various coupling reactions, enhancing its utility as a building block for more complex molecules.

Several compounds share structural similarities with 2-Chloro-4-methylpyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2-Chloro-3-methylpyridineCl-C5H6NDifferent substitution pattern; used in similar applications .
3-Chloro-4-methylpyridineCl-C6H6NExhibits different electronic properties; less studied .
2-MethylpyridineC6H7NLacks halogen; used primarily as a solvent or reagent .
4-MethylpyridineC6H7NSimilar structure but lacks chlorine; used in similar applications .

The distinct positioning of the chlorine atom and methyl group in 2-Chloro-4-methylpyridine contributes to its unique reactivity and biological activity compared to its analogs.

XLogP3

1.9

Boiling Point

192.0 °C

Melting Point

115.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3678-62-4

Wikipedia

2-Chloro-4-picoline

Dates

Modify: 2023-08-15

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